molecular formula C5H6INO B1427781 3-Ethyl-5-iodo-isoxazole CAS No. 1427195-43-4

3-Ethyl-5-iodo-isoxazole

Cat. No.: B1427781
CAS No.: 1427195-43-4
M. Wt: 223.01 g/mol
InChI Key: AYZHPZAABZVAQX-UHFFFAOYSA-N
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Description

3-Ethyl-5-iodo-isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of an ethyl group at the third position and an iodine atom at the fifth position of the isoxazole ring. Isoxazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-Ethyl-5-iodo-isoxazole can be achieved through various synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by the addition of aldehydes. The resulting product is then treated with molecular iodine and hydroxylamine to form the desired isoxazole . Another approach involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . These methods provide efficient and regioselective synthesis of 3,5-disubstituted isoxazoles.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-iodo-isoxazole is primarily related to its ability to interact with specific molecular targets. Isoxazoles can modulate various biological pathways by binding to enzymes, receptors, or other proteins. For example, some isoxazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression . The presence of the iodine atom in this compound may enhance its binding affinity and selectivity towards certain targets, contributing to its biological activity.

Properties

IUPAC Name

3-ethyl-5-iodo-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6INO/c1-2-4-3-5(6)8-7-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZHPZAABZVAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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